N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
説明
The compound "N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide" represents a unique chemical entity characterized by its multi-ring structure and functional groups. Such compounds often exhibit specific biochemical and pharmacological activities, making them valuable in various scientific domains.
特性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWUPZICSCZJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide typically involves several key steps. The process generally begins with the formation of the pyrazolo[3,4-d]pyrimidin-4-yl core, followed by the introduction of the 4-chlorophenyl and 3-methyl-1H-pyrazol-5-yl substituents. The final step involves the coupling of this intermediate with 2-phenylacetamide under suitable reaction conditions, often involving catalysts, solvents, and controlled temperatures. Industrial Production Methods: On an industrial scale, the synthesis may employ more efficient methods to optimize yield and reduce costs. This can involve the use of automated synthesis equipment, scalable reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions enable modifications to its structure, potentially enhancing its properties or generating useful derivatives. Common Reagents and Conditions: Oxidation reactions may utilize agents such as potassium permanganate or hydrogen peroxide. Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often use halogenated solvents and bases. Major Products Formed:
科学的研究の応用
Chemistry: The compound's unique structure can serve as a valuable intermediate in the synthesis of more complex molecules. It may also be used in studies exploring new reaction mechanisms or chemical transformations. Biology: In biological research, it can be utilized as a probe to study enzyme interactions, cellular processes, or as a precursor for imaging agents. Medicine: The compound may exhibit pharmacological activity, serving as a lead compound for developing new drugs targeting specific diseases or conditions. Industry: In industrial applications, it can be employed in the development of specialty chemicals, materials science, and as a component in various manufacturing processes.
作用機序
The compound's mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can result in various physiological effects, from inhibiting enzyme activity to modulating signal transduction pathways.
類似化合物との比較
Comparison: Compared to similar compounds, N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide stands out due to its distinctive structural features and functional groups. Similar Compounds: Examples of similar compounds may include derivatives of pyrazolo[3,4-d]pyrimidines, other multi-ring systems with substituted phenyl groups, or compounds featuring amide linkages.
生物活性
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of various substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence the compound's biological profile.
The mechanism of action for N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide involves interaction with specific molecular targets such as enzymes or receptors. This compound is believed to modulate the activity of these targets through competitive inhibition or allosteric modulation.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide have shown potent inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| 6 | A549 | 26 | Induces autophagy |
| 72 | HCC | 0.07 | CDK inhibition |
Case Study: MCF-7 Cell Line
In studies involving the MCF-7 breast cancer cell line, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated the ability to inhibit tumor growth and induce apoptosis effectively. For example, compound 5i was reported to significantly suppress cell migration and promote DNA fragmentation in treated cells .
Anti-inflammatory and Antimicrobial Properties
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory and antimicrobial activities. They are believed to inhibit cyclooxygenase enzymes (COX) and exhibit antibacterial effects against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is influenced by its structural components:
- Chlorophenyl Group : Enhances hydrophobic interactions with target proteins.
- Pyrazole Moieties : Key for interaction with enzyme active sites.
- Phenylacetamide Linker : Provides flexibility and may influence binding affinity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves cyclization of pyrazole and pyrimidine precursors. For example, coupling 4-chlorophenyl-substituted pyrazolo[3,4-d]pyrimidine intermediates with α-chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF) . Optimization includes varying solvent polarity (DMF vs. acetonitrile), temperature (80–120°C), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : H and C NMR identify substituent positions on the pyrazole and pyrimidine rings, with aromatic protons appearing at δ 7.2–8.5 ppm and methyl groups at δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~500–550) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve bond angles and torsional strain .
Q. What in vitro assays are recommended for initial biological screening?
- Methodology :
- Kinase Inhibition : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to assess inhibition of kinases like CDK or EGFR .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum concentration) .
- Orthogonal Assays : Cross-verify kinase inhibition with radiometric P-ATP assays .
- Structural Analog Comparison : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to identify SAR trends .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance water solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release .
- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification of plasma and tissue concentrations .
Q. How can molecular docking predict binding modes to biological targets?
- Methodology :
- Target Selection : Prioritize kinases with known pyrazolo[3,4-d]pyrimidine affinity (e.g., JAK2, Aurora B) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking, with force fields (e.g., OPLS3e) optimizing ligand-receptor interactions .
- Validation : Compare docking scores with experimental IC values to refine pose predictions .
Q. What experimental designs mitigate off-target effects in cellular studies?
- Methodology :
- CRISPR Knockout : Generate kinase-deficient cell lines to confirm target specificity .
- Proteome Profiling : Use affinity pull-down assays with biotinylated probes to identify unintended binding partners .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
